Pristiq
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like Pristiq often involves strategic use of reactions that combine multiple steps into a single process to rapidly build molecular complexity. One relevant approach is the use of tandem reactions, such as the Prins-pinacol rearrangement, which is pivotal in the synthesis of heterocyclic and carbocyclic natural products. This method exemplifies the strategic planning in contemporary synthesis efforts to develop new transformations that efficiently evolve molecular complexity in a stereocontrolled manner (Overman & Pennington, 2003).
Molecular Structure Analysis
Understanding the molecular structure of Pristiq is crucial for predicting its physical and chemical properties. The relationship between a compound's structure and its properties can be determined through quantitative structure-property relationships (QSPRs), which allow for the estimation of these properties based on molecular structure without experimental determination. This approach highlights the importance of molecular descriptors in assessing how the structure influences properties, which is instrumental in the design of new molecules with desired characteristics (Liang & Gallagher, 1997).
Chemical Reactions and Properties
The exploration of chemical reactions and properties includes understanding the synthesis at the chemistry-biology interface, where strategies from biological synthesis are integrated with traditional chemical methods. This interdisciplinary approach aims at creating molecules with specific physical, chemical, and biological properties that might be challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).
Physical Properties Analysis
The analysis of physical properties, such as boiling points, melting points, and critical temperatures, often employs molecular modeling techniques. These techniques use various structural parameters to model properties with high accuracy, offering insights into the intrinsic dimensionalities of these properties and how they relate to molecular structure (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The investigation into chemical properties frequently leverages advanced computational methods, like density functional theory (DFT), to predict molecular properties accurately. This includes a comprehensive assessment across a range of properties such as bond lengths, angles, vibrational frequencies, and reaction barrier heights. Such studies are essential for understanding the chemical behavior of molecules and optimizing their synthesis and applications (Riley, Op't Holt, & Merz, 2007).
Scientific Research Applications
Renal Fibrosis Treatment : Pristimerin, a quinonemethide triterpenoid which Pristiq derives from, is shown to improve renal fibrosis. It regulates miRNA-145-5p to target TLR4, suggesting its potential in kidney disease treatment (Xiao-mei et al., 2021).
Cardiotoxicity and Fibrosis Alleviation : Pristimerin also exhibits protective effects against doxorubicin-induced cardiotoxicity and fibrosis. It modulates Nrf2 and MAPK/NF-kB signaling pathways, offering a therapeutic approach for reducing heart damage caused by chemotherapy (El-Agamy et al., 2018).
Depression Treatment : Desvenlafaxine (Pristiq) is notably effective in treating major depressive disorder. Its efficacy was found to be significant compared to placebo, improving symptoms and functional outcomes. This underscores its primary use in mental health treatment (Scott, 2017).
Drug Polymorphism : A study on the polymorphs of Desmethylvenlafaxine, the base compound for Pristiq, revealed a new polymorph with enhanced thermal stability and crystalline quality. This finding is relevant for pharmaceutical production and purity assurance (Khandpekar, 2014).
Suicidality Risk in Different Age Groups : Antidepressants like Pristiq have been linked to increased suicidality risk in children, adolescents, and young adults, but this risk diminishes in adults over 24 and is reduced in adults aged 65 and older. This highlights the importance of age-specific considerations in antidepressant prescriptions (Moon, 2009; Vlessides, 2009; Helwick, 2010).
False-Positive Drug Test Results : Pristiq usage can result in false-positive phencyclidine (PCP) results on urine drug screens. This is a crucial factor to consider in drug testing and diagnosis (Farley et al., 2017).
Flat Dose-Response Curve : Interestingly, Pristiq has a flat dose-response curve, with doses as low as 50 mg/day being as efficacious as 400 mg/day. This suggests that increasing the dosage may not enhance the drug's effectiveness, which is significant for clinical dosage decisions (Preskorn, 2008).
Safety And Hazards
Pristiq can cause serious side effects, including an increased risk of suicidal thoughts or behaviors in some children and young adults within the first few months of treatment . It is not approved for use in children . Other side effects include nausea, dizziness, sweating, constipation, and decreased appetite .
properties
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDEXVGKDEKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959511 | |
Record name | Desvenlafaxine Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pristiq | |
CAS RN |
386750-22-7 | |
Record name | Desvenlafaxine Succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.